2-Methoxybutanamide

Description

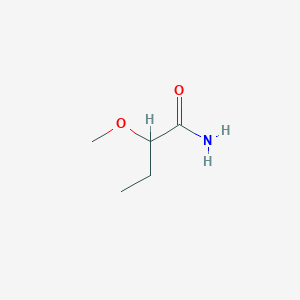

Structure

3D Structure

Properties

IUPAC Name |

2-methoxybutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-4(8-2)5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRXZLZIJHKUKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methoxybutanamide and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis of 2-Methoxybutanamide

The creation of specific stereoisomers of this compound is paramount, as the biological activity of chiral molecules often resides in a single enantiomer. libretexts.org Enantioselective and diastereoselective syntheses are designed to produce a significant excess of one desired stereoisomer over others. libretexts.org

Asymmetric Catalysis in C-C and C-N Bond Formation for this compound

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds like this compound. chiralpedia.com This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. libretexts.org The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds are fundamental steps in the synthesis of this compound. mdpi.combeilstein-journals.org

Recent advancements have focused on the use of transition metal complexes, organocatalysts, and biocatalysts to achieve high enantioselectivity. chiralpedia.com For instance, chiral metal complexes can create a chiral environment that directs the approach of reactants, thereby influencing the stereochemistry of the newly formed bond. chiralpedia.com The development of hybrid catalysts, which merge transition metal catalysis with biological scaffolds like enzymes or peptides, offers a promising avenue for creating novel catalytic systems with enhanced selectivity and activity for C-C bond formation. mdpi.com

Key strategies in asymmetric catalysis for synthesizing precursors to this compound include:

Allylic Alkylations: Copper-based chiral catalytic systems have demonstrated high enantioselectivities in the formation of C-C bonds through allylic alkylation with organolithium reagents. nih.gov

Michael Additions: The use of hybrid metalloenzymes can catalyze the enantioselective Michael addition, a key C-C bond-forming reaction. mdpi.com

Borrowing Hydrogen (BH) or Hydrogen Auto-Transfer (HA) Reactions: Manganese-catalyzed reactions have emerged as an elegant strategy for C-N bond formation, offering a greener alternative to traditional methods. beilstein-journals.org

Chiral Auxiliary-Mediated Approaches to this compound and its Derivatives

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org This strategy is widely employed in asymmetric synthesis to produce enantiomerically pure compounds. sigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Several types of chiral auxiliaries have been developed and are commercially available, including:

Oxazolidinones: Popularized by David A. Evans, these auxiliaries are highly effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org

Pseudoephedrine and Pseudoephenamine: These compounds serve as versatile chiral auxiliaries for asymmetric alkylation reactions, providing access to enantiomerically enriched carboxylic acids which are precursors to amides. nih.gov Pseudoephenamine is noted for its excellent stereocontrol, especially in the formation of quaternary carbon centers. nih.gov

Camphorsultam: Also known as Oppolzer's sultam, this is another classic and effective chiral auxiliary. wikipedia.org

tert-Butanesulfinamide: This auxiliary is particularly useful for the asymmetric synthesis of chiral amines. wikipedia.org

The general workflow for using a chiral auxiliary in the synthesis of a this compound derivative would involve coupling the chiral auxiliary to a suitable prochiral starting material, performing the stereoselective reaction (e.g., alkylation), and then cleaving the auxiliary to yield the desired enantiomerically enriched product. wikipedia.org

Biocatalytic and Enzymatic Transformations in the Synthesis of this compound

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds. nih.gov Enzymes operate with high chemo-, regio-, and stereoselectivity under mild reaction conditions, making them ideal catalysts for the synthesis of enantiomerically pure molecules like this compound. nih.govacsgcipr.org

Key enzymatic approaches applicable to the synthesis of chiral amines and amides include:

Reductive Amination: Amine dehydrogenases can catalyze the direct reductive amination of ketones with high enantioselectivity, providing a direct route to chiral amines. mdpi.com Combining ene-reductases with imine reductases or reductive aminases in a biocatalytic cascade can produce amines with two stereogenic centers with excellent stereoselectivity. hims-biocat.eu

Transaminases: These enzymes are used for converting aldehydes to amines and are a key part of multi-enzyme systems for chiral amine production. europa.eu

Acyltransferases: These enzymes can be used for the selective acylation of a hydroxyl group, a potential step in a chemoenzymatic route to this compound. nih.gov

The development of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, allows for the synthesis of complex molecules from simple starting materials in an efficient and sustainable manner. hims-biocat.eursc.org

Development of Novel Amidation Strategies for this compound Synthesis

The formation of the amide bond is a crucial step in the synthesis of this compound. While traditional methods often rely on stoichiometric activating agents that generate significant waste, there is a strong drive towards developing greener and more efficient catalytic amidation processes. ucl.ac.uk

Novel strategies for amide bond formation include:

Direct Amidation: Catalytic methods that directly couple carboxylic acids and amines are highly desirable. Boronic acid derivatives have shown promise as catalysts for direct amidation at room temperature. organic-chemistry.org

Amidation of Esters: The catalytic amidation of esters presents an alternative route to amides. ucl.ac.uk

Oxidative Amidation: This approach involves the conversion of a hemiaminal, formed in situ from an amine and an aldehyde, into an amide. ucl.ac.uk

Isocyanide-Based Multicomponent Reactions (IMCRs): These reactions offer a convergent and efficient way to synthesize highly functionalized amides in a single step from multiple starting materials. oatext.com

Amide Activation: A novel strategy involves activating an amide with triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine, which allows the alkyl group of the amide to be transferred, leading to the synthesis of N-substituted products. rsc.org

The selection of an appropriate amidation strategy depends on factors such as substrate scope, functional group tolerance, and the desire for sustainable and atom-economical processes. researchgate.net

Reductive Amination Routes to this compound and its Analogues

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. jocpr.com This versatile method is widely used for the synthesis of primary, secondary, and tertiary amines and is applicable to the synthesis of this compound precursors. jocpr.comacsgcipr.org

The process can be carried out in a one-pot fashion, which is synthetically efficient. jocpr.com The choice of reducing agent is critical for the success of the reaction. Common reducing agents include:

Sodium borohydride (B1222165) (NaBH₄) numberanalytics.com

Sodium cyanoborohydride (NaBH₃CN) sigmaaldrich.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) numberanalytics.com

Hydrogen (H₂) with a metal catalyst acsgcipr.org

Optimization of Reaction Conditions and Reagent Selection

The efficiency and selectivity of reductive amination can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the desired amine product.

Table 1: Key Parameters for Optimization of Reductive Amination

| Parameter | Considerations and Impact |

| Reducing Agent | The choice of reducing agent affects selectivity and reaction conditions. NaBH(OAc)₃ is often preferred for its mildness and selectivity for imines over carbonyls. numberanalytics.com NaBH₄ is a more powerful reducing agent. numberanalytics.com Catalytic hydrogenation with H₂ is a greener option. acsgcipr.org |

| Catalyst | For catalytic hydrogenations, catalysts like Pd/C are common. numberanalytics.com Iron-based catalysts are being explored as a more sustainable alternative. d-nb.info Chiral catalysts can be used for enantioselective reductive aminations. jocpr.com |

| Solvent | The choice of solvent can impact the rate of both imine formation and reduction. Polar solvents like methanol (B129727) or ethanol (B145695) can facilitate the initial condensation, while non-polar solvents like dichloromethane (B109758) may favor the reduction step. numberanalytics.com |

| pH | The pH of the reaction mixture is critical for imine formation, which is typically favored under slightly acidic conditions. Acids are sometimes added as catalysts to protonate the imine and increase the rate of reduction. acsgcipr.org |

| Temperature | Reaction temperature can influence reaction rates and selectivity. numberanalytics.com |

| Stoichiometry | Optimizing the stoichiometry of the reactants, particularly avoiding large excesses of reagents, is important for green chemistry principles. acsgcipr.org |

Recent research has focused on developing more sustainable and efficient reductive amination protocols. This includes the use of iron catalysts, which are more earth-abundant and less toxic than many precious metal catalysts. d-nb.info Additionally, optimizing reaction conditions to minimize waste and energy consumption is a key goal in modern organic synthesis. numberanalytics.com

Stereochemical Control in Reductive Amination for this compound Derivatives

The asymmetric synthesis of this compound derivatives via reductive amination is a critical process for establishing the desired stereochemistry at the C2 position. This transformation typically starts from an α-keto precursor, such as a derivative of 2-oxobutanoic acid. Control over the stereochemical outcome is paramount and is generally achieved through the use of chiral catalysts or auxiliaries.

One prominent strategy involves the asymmetric reductive amination of β-keto esters using ruthenium-based catalysts. For instance, a Ru-MeOBIPHEP catalyst has been effectively used in the asymmetric catalytic enamine hydrogenation of methyl 4-methoxy-3-oxo-butanoate. acs.org This process can also be adapted to a direct asymmetric reductive amination of the β-keto ester using ammonium (B1175870) acetate (B1210297) as the nitrogen source. acs.org Both routes have demonstrated high initial enantiomeric excesses (ee) of 97-98%. acs.org

Another powerful approach is the use of chiral Brønsted acids as catalysts. These catalysts can activate the in situ-formed imine towards reduction by a hydride donor, such as a Hantzsch ester, guiding the hydride addition to a specific face of the imine and thus inducing chirality. organic-chemistry.org Chiral phosphoric acids, for example, have been successful in the highly enantioselective reductive amination of α-keto esters. organic-chemistry.org

Furthermore, biocatalysis offers a compelling alternative for stereoselective reductive amination. Transaminases (TAs) are enzymes that can catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor with high enantioselectivity. rsc.org Engineered amino acid dehydrogenases have also been developed to catalyze the reductive amination of α-keto acids. rsc.org These enzymatic methods provide a green and highly specific route to chiral amines and their derivatives. rsc.orgrsc.org

The choice of methodology often depends on the specific substrate and desired product configuration. Below is a comparative overview of different catalytic systems.

| Catalyst System | Precursor Type | Key Features | Typical Enantioselectivity |

| Ru-Phosphine Complexes (e.g., Ru-MeOBIPHEP) | β-Keto Esters | Effective for both enamine hydrogenation and direct reductive amination. acs.org | High (e.g., 97-98% ee) acs.org |

| Chiral Phosphoric Acids | α-Keto Esters | Organocatalytic approach with high efficiency and enantioselectivity. organic-chemistry.org | Excellent organic-chemistry.org |

| Transaminases (TAs) | Ketones/Aldehydes | Biocatalytic, environmentally friendly, and highly enantioselective. rsc.org | Excellent rsc.org |

| Engineered Amino Acid Dehydrogenases | α-Keto Acids | Abolishes the need for a natural amino acid substrate, broadening scope. rsc.org | High rsc.org |

Functional Group Interconversions Leading to the Methoxybutanamide Moiety

The this compound structure can be synthesized through the functional group interconversion of suitable precursors, most notably esters and nitriles.

From Ester Precursors: The direct amidation of an ester, such as methyl 2-methoxybutanoate, is a common route. This reaction involves the nucleophilic attack of ammonia (B1221849) or an amine on the ester carbonyl group. While this transformation can be driven by heat, catalytic methods are often preferred to improve efficiency and reduce the severity of reaction conditions. mdpi.com Various catalysts, including lanthanum-sodium heterobimetallic complexes and manganese pincer complexes, have been developed for the direct amidation of esters. mdpi.com A general protocol might involve heating the ester with an amine in the presence of a catalyst. google.com

From Nitrile Precursors: The hydrolysis of a nitrile, specifically 2-methoxybutanenitrile, can yield this compound. This reaction proceeds via an amide intermediate. libretexts.orgchemistrysteps.com Controlling the reaction conditions is crucial to prevent over-hydrolysis to the corresponding carboxylic acid. chemistrysteps.comchemistrysteps.com Milder conditions, such as using hydrogen peroxide in an alkaline solution or specific acid mixtures like TFA or AcOH-H2SO4, can favor the formation and isolation of the amide. chemistrysteps.comcommonorganicchemistry.com

| Precursor | Reagents/Conditions | Key Considerations |

| Methyl 2-methoxybutanoate (Ester) | Amine, Catalyst (e.g., Mn or La complexes), Heat | Catalyst choice is key to achieving high yields under milder conditions. mdpi.com |

| 2-Methoxybutanenitrile (Nitrile) | H₂O, Acid or Base (controlled) | Careful control of conditions is needed to stop the reaction at the amide stage. chemistrysteps.comcommonorganicchemistry.com |

| 2-Methoxybutanenitrile (Nitrile) | Alkaline H₂O₂, or TFA/AcOH-H₂SO₄ | Milder methods to improve selectivity for the amide over the carboxylic acid. chemistrysteps.comcommonorganicchemistry.com |

An alternative synthetic route involves the selective O-methylation of an α-hydroxy amide precursor, such as 2-hydroxybutanamide (B2969942). This strategy is contingent on the ability to selectively methylate the hydroxyl group without affecting the amide functionality. While direct selective O-methylation of α-hydroxy amides can be challenging, related methodologies provide insight. For instance, tetramethylammonium (B1211777) fluoride (B91410) (TMAF) has been identified as a selective methylating agent for various functional groups, including alcohols, though its specific application to α-hydroxy amides would require investigation. organic-chemistry.org The chemoselectivity of such a reaction would be a critical factor, as amides themselves can undergo N-methylation under certain conditions. organic-chemistry.orgacs.org

Developing a selective O-methylation protocol for 2-hydroxybutanamide would likely involve protecting the amide nitrogen, performing the methylation, and then deprotecting the amide. This multi-step process adds complexity but allows for precise control over the final product's structure.

Formation via Ester or Nitrile Precursors

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a growing area of focus, aiming to create more sustainable and environmentally benign processes. sioc-journal.cn Amide bond formation is a key area of research in green chemistry due to its prevalence in the pharmaceutical industry. rsc.orgrsc.org

Key green chemistry strategies applicable to this compound synthesis include:

Catalysis: The use of catalysts, whether they are transition metals, organocatalysts, or enzymes, is a cornerstone of green chemistry. numberanalytics.com Catalysts reduce the energy requirements of reactions and can lead to higher selectivity and atom economy. numberanalytics.com For example, using boric acid as a catalyst in a solvent-free amidation reaction represents a greener alternative to traditional methods. scispace.com

Biocatalysis: As mentioned previously, enzymes like transaminases and hydrolases offer highly selective and environmentally friendly routes for amide bond formation. rsc.orgrsc.org These reactions are typically run in aqueous media under mild conditions, significantly reducing the environmental impact. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle. Reductive amination, for example, can be a highly atom-economical process.

Solvent-Free and Alternative Solvents: Minimizing or eliminating the use of hazardous organic solvents is a key goal. Solvent-free reactions, such as those conducted through mechanochemical means (grinding) or direct heating of reactants, reduce waste and environmental pollution. numberanalytics.comscispace.com When solvents are necessary, the use of greener alternatives is encouraged.

Renewable Feedstocks: While not directly addressed in the synthesis of this compound specifically, a broader green chemistry approach would consider the synthesis of precursors from renewable resources.

The drive towards greener synthetic methods continues to influence the development of new routes to amides like this compound, with an emphasis on reducing waste, energy consumption, and the use of hazardous materials. sioc-journal.cn

Chemical Reactivity and Mechanistic Investigations of 2 Methoxybutanamide

Hydrolysis Kinetics and Mechanism of the Amide Bond in 2-Methoxybutanamide

The hydrolysis of the amide bond in this compound involves the reaction with water to break the C-N bond, yielding 2-methoxybutanoic acid and ammonia (B1221849). allen.in This process can be catalyzed by either acid or base. byjus.com Generally, amides are resistant to hydrolysis and often require heating in the presence of a strong acid or base for the reaction to proceed at a practical rate. byjus.comlibretexts.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. allen.inyoutube.com This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. allen.inbyjus.com Subsequent proton transfers lead to the expulsion of the amino group as ammonia (which is protonated to ammonium (B1175870) under acidic conditions) and the formation of the carboxylic acid. youtube.com

Step 1: Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the amide's carbonyl oxygen by an acid, making the carbonyl carbon more susceptible to nucleophilic attack. byjus.comyoutube.com

Step 2: Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. allen.inbyjus.com

Step 3: Proton transfer: A proton is transferred from the oxygen atom of the former water molecule to the nitrogen atom. byjus.com

Step 4: Elimination of ammonia: The C-N bond cleaves, releasing an ammonia molecule and reforming the carbonyl group, which is then deprotonated to give the final carboxylic acid product. youtube.com

Base-Promoted Hydrolysis:

In basic solutions, a hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the carbonyl carbon of the amide. allen.inlibretexts.org This forms a tetrahedral intermediate. byjus.comlibretexts.org The intermediate then expels the amide anion (-NH2), which subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ammonia. libretexts.org This reaction is considered base-promoted rather than base-catalyzed because a full equivalent of the base is consumed. libretexts.org

Step 1: Nucleophilic addition of hydroxide: The hydroxide ion attacks the carbonyl carbon. byjus.comlibretexts.org

Step 2: Formation of a tetrahedral intermediate: An anionic tetrahedral intermediate is formed. libretexts.org

Step 3: Elimination of the amide anion: The C-N bond breaks, and the amide ion is expelled. libretexts.org

Step 4: Acid-base reaction: The amide ion deprotonates the carboxylic acid to form a carboxylate and ammonia. libretexts.org

The presence of the α-methoxy group may influence the rate of hydrolysis. Electron-donating groups can sometimes decrease the reactivity of the carbonyl group towards nucleophiles. However, the inductive effect of the oxygen atom could also play a role. Detailed kinetic studies on this compound specifically would be required to quantify this effect.

Reactivity of the Alpha-Stereocenter in this compound

The carbon atom alpha to the carbonyl group in this compound is a stereocenter (unless the substituent at the 2-position is also a methoxy (B1213986) group, which is not the case). This chiral center is a key feature influencing the molecule's stereochemistry and its interactions with other chiral molecules.

Stereoselective transformations are reactions that preferentially form one stereoisomer over another. wvu.edu In the context of this compound, this would involve reactions that control the configuration of the C2 stereocenter.

Another approach is the use of chiral catalysts. nih.gov For instance, catalytic enantioselective alkylation of amide enolates can be achieved using chiral nickel catalysts, allowing for the construction of α-stereocenters with high enantioselectivity. nih.gov Such a method could potentially be applied to a derivative of this compound to introduce a new substituent at the C2 position in a stereocontrolled manner.

The stereochemical outcome of reactions at the α-carbon is crucial, as different stereoisomers can exhibit distinct biological activities. core.ac.uk

Enolization is the process by which a carbonyl compound containing an α-hydrogen is converted to its corresponding enol or enolate tautomer. leah4sci.com This process is catalyzed by either acid or base. libretexts.org

Base-Catalyzed Enolization: A base removes a proton from the α-carbon to form an enolate ion. libretexts.orgyoutube.com The resulting enolate is a nucleophile and can react with various electrophiles. masterorganicchemistry.com For amides, the formation of enolates is generally more difficult than for ketones or aldehydes because the amide nitrogen donates electron density to the carbonyl group, making the α-protons less acidic. masterorganicchemistry.com Strong bases like lithium diisopropylamide (LDA) are often required to form amide enolates. libretexts.org

Acid-Catalyzed Enolization: In the presence of an acid, the carbonyl oxygen is protonated, making the α-protons more acidic. A weak base can then remove an α-proton to form an enol. libretexts.orgyoutube.com

Once formed, the enolate of this compound can participate in various reactions, such as alkylation. The reaction of the enolate with an alkyl halide would introduce a new substituent at the α-carbon. libretexts.org This reaction proceeds via an SN2 mechanism and is therefore sensitive to the steric hindrance of the alkyl halide. libretexts.org

The formation of an enol or enolate at the C2 position of this compound would result in the loss of stereochemical information at that center, as the carbon becomes sp2-hybridized and planar. libretexts.org Subsequent reaction of the enolate with an electrophile could lead to a racemic or diastereomeric mixture of products, unless a chiral auxiliary or catalyst is used to control the stereochemistry. libretexts.org

Stereoselective Transformations at the C2 Position

Transformations Involving the Methoxy Group and its Influence on Reactivity

The methoxy group (-OCH3) at the α-position significantly influences the reactivity of this compound.

Influence on Reactivity:

The oxygen atom of the methoxy group is electron-withdrawing via the inductive effect, which can influence the acidity of the α-proton and the reactivity of the carbonyl group. Conversely, the oxygen can also donate electron density through resonance, though this effect is generally weaker in this context. The presence of an α-methoxy group has been shown to affect the stability of acyl-enzyme intermediates in reactions with some enzymes, potentially by disrupting hydrogen bonding networks in the active site. nih.govresearchgate.net For example, the 6-α-methoxy group in temocillin, an analog of ticarcillin, disrupts a key hydrogen bond, which is thought to contribute to its altered antibacterial properties. nih.govresearchgate.net

Transformations of the Methoxy Group:

The methoxy group itself can undergo chemical transformations, most notably cleavage. Ether cleavage typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgwikipedia.org

The mechanism of acid-catalyzed ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. wikipedia.org

SN2 Cleavage: If the carbon attached to the ether oxygen is primary or secondary, the reaction will likely proceed through an SN2 mechanism. The acid protonates the ether oxygen, making it a good leaving group (an alcohol). A nucleophile (e.g., Br⁻ or I⁻) then attacks the less sterically hindered carbon, displacing the alcohol. libretexts.orgmasterorganicchemistry.com In the case of this compound, the methyl group of the methoxy ether is less hindered, so nucleophilic attack would occur on the methyl carbon, yielding methanol (B129727) and 2-hydroxybutanamide (B2969942).

SN1 Cleavage: If the ether cleavage would lead to a stable carbocation (e.g., tertiary, benzylic, or allylic), the reaction may proceed via an SN1 mechanism. wikipedia.org This is not directly applicable to the methyl group of the methoxy moiety in this compound.

Alternative reagents for demethylation include strong Lewis acids like boron tribromide (BBr3) or aluminum chloride (AlCl3). chem-station.com BBr3 is a particularly effective reagent for cleaving methyl ethers, even at low temperatures. chem-station.com

Nucleophilic and Electrophilic Reactivity of this compound

Nucleophilic Reactivity:

The this compound molecule possesses several potential nucleophilic sites. The nitrogen atom of the amide has a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group. The carbonyl oxygen also has lone pairs and can act as a nucleophile, particularly in protonation reactions. youtube.com

The most significant nucleophilic character arises from the formation of an enolate at the α-carbon, as discussed in section 3.2.2. The enolate is a powerful nucleophile that can react with a wide range of electrophiles. masterorganicchemistry.com

Electrophilic Reactivity:

The primary electrophilic site in this compound is the carbonyl carbon. The electronegative oxygen atom polarizes the C=O bond, making the carbon atom electron-deficient and susceptible to attack by nucleophiles. bits-pilani.ac.in This electrophilicity is the basis for the hydrolysis reactions discussed in section 3.1.

The reactivity of the carbonyl carbon can be enhanced by protonation of the carbonyl oxygen under acidic conditions, which further increases its positive character. allen.in

The amide group itself can be considered in the context of electrophilic aromatic substitution if it were attached to an aromatic ring. An amide group is generally an activating group, directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.com However, in the aliphatic this compound, this type of reactivity is not relevant.

Studies on the Role of this compound as a Ligand or Substrate in Catalytic Cycles

While specific studies detailing this compound as a ligand or substrate in catalytic cycles are not prevalent in the searched literature, its structural motifs suggest potential roles. Amides and related functional groups can act as ligands in coordination chemistry, binding to metal centers through the oxygen or nitrogen atoms.

For example, N-methoxy amides have been used in catalytic cycles. In one instance, (R)-N,2-Dimethyl-N-methoxybutanamide was synthesized as part of a study on N-heterocyclic carbene catalysis. tamu.edu This suggests that related structures can participate in metal-catalyzed transformations.

Furthermore, amides can be substrates in catalytic reactions. A green catalytic protocol has been developed for the methoxymethylation of primary amides using methanol, which proceeds through a metal-amido intermediate. rsc.org This type of catalytic cycle could potentially be applied to modify the amide nitrogen of this compound.

The development of one-pot, two-step syntheses where a ligand is formed in situ and then reacts with a metal salt to form a complex highlights the efficiency of modern catalytic methods. rsc.org It is conceivable that this compound or its derivatives could be incorporated into such synthetic strategies, either as a precursor to a ligand or as the substrate itself. For instance, amination reactions of β-methoxy amides have been developed, where the methoxy group acts as a leaving group in a process promoted by lithium chloride. rsc.org This reaction proceeds through an elimination-addition mechanism, showcasing how the methoxy group can be a key reactive site in a catalytic or promoted cycle. rsc.org

Photochemical and Electrochemical Reactions of this compound Analogues

The study of photochemical and electrochemical reactions of analogues of this compound, primarily other N-alkoxyamides, reveals a rich landscape of reactivity, often involving radical intermediates. These transformations provide modern, mild, and efficient alternatives to traditional synthetic methods for forming key chemical bonds.

Electrochemical Reactions

The electrochemical behavior of N-alkoxyamide analogues has been harnessed to achieve a variety of synthetic transformations, including dimerization, C-H amidation, and conversion to esters. These methods are notable for their use of electricity as a "green" reagent, often avoiding harsh chemical oxidants or reductants.

An efficient N-N dimerization of N-alkoxyamides to produce highly functionalized hydrazines has been reported under undivided electrolytic conditions. researchgate.netacs.orgacs.org This electrochemical strategy is significant as it proceeds via the generation of an N-centered radical, formed by the cleavage of the N-H bond, which then undergoes dimerization. researchgate.netacs.orgacs.org The reaction demonstrates broad substrate tolerance, affording the corresponding hydrazine (B178648) products in yields of up to 92%. researchgate.netacs.orgacs.org

In a different application, N-alkoxyamides have been successfully employed as amidating reagents in electrochemical redox-neutral C(sp³)-H amidation reactions. tandfonline.com This approach has been shown to be more reactive than using primary amides directly and can be applied to the late-stage functionalization of complex molecules. tandfonline.com The reaction can be performed under transition-metal-free conditions, and remarkably, can be powered directly by solar energy, highlighting its potential as a clean and practical synthetic method. tandfonline.com

Furthermore, an electrochemical protocol has been developed for the synthesis of carboxylic esters from N-alkoxyamides. rsc.org This method utilizes constant current electrolysis where tetra-n-butylammonium iodide (TBAI) serves a dual role as both the redox catalyst and the supporting electrolyte. The proposed mechanism involves the anodic oxidation of iodide, which initiates the formation of a radical species from the N-alkoxyamide. rsc.org This radical then dimerizes and undergoes thermal rearrangement, releasing nitrogen gas to yield the desired ester product. rsc.org This process is advantageous due to its mild, oxidant-free conditions and short reaction times.

Interactive Table: Electrochemical Reactions of N-Alkoxyamide Analogues

| Reaction Type | Substrate Analogue | Key Reagents/Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| N-N Dimerization | Various N-alkoxyamides | Undivided electrolytic cell, Graphite felt electrodes | Hydrazines | up to 92 |

| C(sp³)-H Amidation | N-alkoxyamides | Sequential paired electrolysis, Transition-metal-free | Bioactive amides | Not specified |

| Ester Synthesis | N-alkoxyamides | Constant Current Electrolysis, n-Bu₄NI (TBAI) | Carboxylic Esters | Not specified |

Photochemical Reactions

Photochemistry offers a powerful tool for activating N-alkoxyamide analogues, primarily through the cleavage of the N-O bond to generate reactive radical intermediates. These methods often operate under mild, redox-neutral conditions.

A significant advancement is the mild, organophotocatalytic N-O bond cleavage of Weinreb amides (N-methoxy-N-methylamides), which are structurally related to this compound. chemrxiv.orgacs.orgacs.org This reaction expands the utility of the robust Weinreb amide motif beyond its traditional role in acylation. chemrxiv.orgacs.orgacs.org The process can be initiated by photocatalysts such as anthracene. acs.org Mechanistic studies point towards a photoinduced electron transfer (PET) process. chemrxiv.orgacs.org To overcome the limitations of PET with less reactive substrates, a consecutive photoinduced electron transfer (ConPET) mechanism has been developed, which significantly broadens the substrate scope. chemrxiv.orgacs.orgbeilstein-journals.org This advanced approach has been successfully applied to over 40 examples of acyclic and cyclic derivatives, achieving yields as high as 95%. chemrxiv.org

The ConPET mechanism involves the photocatalyst, for example 4CzIPN, being excited by a photon and then undergoing reduction to form a ground-state radical anion. This potent reductant can then be excited by a second photon to generate a highly reducing excited-state radical anion, capable of cleaving the N-O bond of even electron-rich Weinreb amides. researchgate.net Lewis acids like LiBF₄ can also be used to facilitate the single electron transfer reduction of the amides. beilstein-journals.org

Interactive Table: Photochemical N-O Bond Cleavage of Weinreb Amide Analogues

| Photocatalyst | Reductant/Additive | Mechanism | Substrate Scope | Yield (%) |

|---|---|---|---|---|

| Anthracene | DIPEA | PET | Cinnamyl, dienyl, and electron-deficient aryl Weinreb amides | 39-97 |

| 4CzIPN | LiBF₄ | ConPET | Electron-rich aryl Weinreb amides | 25-95 |

Advanced Spectroscopic and Structural Characterization of 2 Methoxybutanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemistry

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule. numberanalytics.com For 2-methoxybutanamide, NMR is crucial for confirming the molecular structure, determining the stereochemistry at the chiral center (C2), and analyzing its conformational preferences in solution. warwick.ac.uk

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is affected by the electronegativity of neighboring atoms and groups. researchgate.netnih.gov

In the ¹H NMR spectrum, the protons of the amide group (-CONH₂) are expected to appear as two broad singlets due to restricted rotation around the C-N bond and exchange with the solvent. The proton at the chiral center (H2) would likely be a multiplet, coupled to the protons of the adjacent ethyl and methoxy (B1213986) groups. The methoxy group (-OCH₃) protons would present as a sharp singlet, while the ethyl group protons (-CH₂CH₃) would exhibit characteristic triplet and quartet patterns due to spin-spin coupling. pressbooks.pub

The ¹³C NMR spectrum provides information on the carbon skeleton. hmdb.ca The carbonyl carbon (C=O) is expected to have the highest chemical shift (downfield), typically in the range of 170-180 ppm, due to the deshielding effect of the double-bonded oxygen. The carbon atom bonded to the methoxy group (C2) would also be significantly downfield. The methoxy carbon and the carbons of the ethyl group will appear at higher field positions. hmdb.ca

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (ethyl) | ~0.9 | Triplet |

| -CH₂- (ethyl) | ~1.6 | Multiplet |

| -OCH₃ | ~3.3 | Singlet |

| -CH- | ~3.8 | Multiplet |

| -NH₂ | ~6.5 and ~7.0 | Broad Singlets |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C H₃ (ethyl) | ~10 |

| -C H₂- (ethyl) | ~25 |

| -OC H₃ | ~58 |

| -C H- | ~80 |

| C =O | ~175 |

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions. pressbooks.pub

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all the ¹H and ¹³C signals and for elucidating the complete connectivity of the molecule. hmdb.cagoogleapis.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows which protons are coupled to each other, typically those on adjacent carbons. hmdb.ca For this compound, COSY would show correlations between the -CH₃ and -CH₂- protons of the ethyl group, and between the -CH₂- and the -CH- proton at the C2 position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. oxinst.comblogspot.com An HSQC spectrum would link each proton signal to its corresponding carbon signal, for instance, the singlet of the -OCH₃ protons to the methoxy carbon signal. This is a powerful tool for assigning the carbon spectrum based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart (and sometimes four). numberanalytics.comwisc.edu HMBC is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different molecular fragments. blogspot.comresearchgate.net Key HMBC correlations for this compound would include the correlation from the -OCH₃ protons to the C2 carbon, and from the H2 proton to the carbonyl carbon (C1) and the carbons of the ethyl group.

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure, confirming the arrangement of the methoxy, ethyl, and amide groups around the chiral center. hebmu.edu.cnmagritek.com

1H and 13C NMR Chemical Shift Analysis

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. arizona.edu It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns of the molecular ion. libretexts.org

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). spectralworks.com This allows for the determination of the exact mass of the molecular ion, which in turn can be used to determine the precise elemental composition of the molecule. nih.govnih.govchemrxiv.org For this compound, with the molecular formula C₅H₁₁NO₂, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. msu.edusisweb.comsisweb.com

Calculated Exact Mass for this compound (C₅H₁₁NO₂)+

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total Exact Mass | 117.078979 |

An experimentally determined HRMS value that matches this theoretical value would confirm the molecular formula of this compound. warwick.ac.uk The exact mass of this compound is listed as 117.078978594 Da. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern of this compound would be expected to show characteristic losses related to its functional groups.

Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond between C2 and C3, leading to the loss of an ethyl radical (•CH₂CH₃) and formation of a stable acylium ion or a resonance-stabilized cation.

Loss of the methoxy group: Cleavage of the C2-O bond could result in the loss of a methoxy radical (•OCH₃) or a molecule of methanol (B129727) (CH₃OH) through rearrangement.

Cleavage of the amide group: Fragmentation could involve the loss of the amide group as a neutral molecule (NH₃) or a radical (•NH₂). A characteristic peak for amides is often seen at m/z 44, corresponding to the [CONH₂]⁺ ion. spectroscopyonline.comdocbrown.info

By analyzing the masses of these fragment ions, the connectivity of the molecule can be confirmed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. su.senist.govuni-siegen.de These techniques are highly sensitive to the presence of specific functional groups and can provide insights into intermolecular interactions, such as hydrogen bonding. mdpi.comlibretexts.org FT-IR and FT-Raman are often complementary, as some vibrational modes that are strong in one technique may be weak or absent in the other. jeol.com

For this compound, the key functional groups are the primary amide, the ether, and the alkane backbone. spectroscopyonline.com

Amide Group Vibrations:

N-H Stretching: Primary amides show two distinct N-H stretching bands in the FT-IR spectrum, typically in the region of 3400-3100 cm⁻¹. These bands are sensitive to hydrogen bonding. spectroscopyonline.com

C=O Stretching (Amide I band): A very strong absorption in the FT-IR spectrum is expected around 1680-1630 cm⁻¹ due to the carbonyl stretch. spectroscopyonline.com Its position can indicate the extent of hydrogen bonding.

N-H Bending (Amide II band): This band appears around 1650-1580 cm⁻¹ in the FT-IR spectrum.

Ether Group Vibrations:

C-O-C Stretching: A characteristic strong C-O stretching band for the ether linkage is expected in the FT-IR spectrum, typically in the range of 1150-1085 cm⁻¹.

Alkyl Group Vibrations:

C-H Stretching: Stretching vibrations of the methyl and methylene (B1212753) groups will appear in the 3000-2850 cm⁻¹ region in both FT-IR and Raman spectra.

C-H Bending: Bending (scissoring, rocking, wagging, and twisting) vibrations of the CH₂ and CH₃ groups will be observed in the fingerprint region (below 1500 cm⁻¹). su.se

The presence and positions of these characteristic bands in the experimental FT-IR and FT-Raman spectra would provide definitive evidence for the functional groups present in this compound. bruker.com Furthermore, shifts in the N-H and C=O stretching frequencies can be used to study intermolecular hydrogen bonding interactions in the solid state or in solution. libretexts.orgmimedb.org

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing

For this compound, a successful X-ray crystallographic analysis would yield crucial data regarding its solid-state structure. The technique would confirm the connectivity of the atoms and provide precise measurements of the bond lengths and angles within the molecule. Furthermore, the analysis reveals how the individual molecules of this compound pack together to form the crystal lattice. nih.gov This packing is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. Understanding the crystal packing is essential as it can influence physical properties of the solid material, including its melting point, solubility, and stability.

While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of information that would be obtained from such an analysis.

Table 1: Illustrative Crystallographic Data for this compound

| Parameter | Example Value |

| Chemical Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.87 |

| b (Å) | 12.45 |

| c (Å) | 9.32 |

| β (°) | 105.2 |

| Volume (ų) | 658.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.18 |

Note: The values in this table are hypothetical and serve as an example of the data generated from an X-ray crystallography experiment.

The analysis of the crystal packing of this compound would likely reveal the presence of hydrogen bonding between the amide groups of adjacent molecules, a common motif in the crystal structures of primary amides. dcu.ie These interactions play a significant role in the formation of a stable, three-dimensional network in the solid state.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment and Enantiomeric Purity

This compound possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the study of these chiral molecules. saschirality.org These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. saschirality.org An achiral molecule will not exhibit a CD spectrum. For a chiral molecule like this compound, its two enantiomers will produce CD spectra that are mirror images of each other. nih.gov By comparing the experimentally measured CD spectrum to spectra predicted by quantum chemical calculations for a specific absolute configuration (R or S), the absolute configuration of the enantiomer can be unambiguously determined. mdpi.com

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org Similar to CD, the two enantiomers of a chiral compound will produce mirror-image ORD curves. mgcub.ac.in The characteristic shape of an ORD curve, particularly in the region of a chromophore's absorption, known as the Cotton effect, can also be used to assign the absolute configuration. mgcub.ac.in

The enantiomeric purity of a sample of this compound can also be assessed using these techniques. An optically pure sample containing only one enantiomer will exhibit the maximum specific rotation or CD signal. masterorganicchemistry.com A racemic mixture, containing equal amounts of both enantiomers, will be optically inactive. masterorganicchemistry.com For a sample with an excess of one enantiomer, the magnitude of the measured optical rotation or CD signal is directly proportional to the enantiomeric excess (ee).

While specific chiroptical data for this compound is not readily found in the literature, the table below illustrates the type of data that would be obtained.

Table 2: Example Chiroptical Data for the Enantiomers of this compound

| Technique | Enantiomer | Wavelength (nm) | Signal |

| Circular Dichroism | (R)-2-Methoxybutanamide | 210 | Positive Cotton Effect |

| (S)-2-Methoxybutanamide | 210 | Negative Cotton Effect | |

| Optical Rotatory Dispersion | (R)-2-Methoxybutanamide | 589 (Sodium D-line) | Positive Specific Rotation [α] |

| (S)-2-Methoxybutanamide | 589 (Sodium D-line) | Negative Specific Rotation [α] |

Note: The signs of the Cotton effects and specific rotations are illustrative and would need to be determined experimentally and computationally.

The application of chiroptical spectroscopy is crucial for the stereochemical characterization of this compound, particularly in contexts where the biological activity is stereospecific.

Advanced Non-Linear Spectral Decomposition and Regression Methods for Complex Mixture Analysis

In many practical applications, this compound may be present in a complex mixture with other components. The analysis of such mixtures can be challenging due to overlapping spectral signals. Advanced non-linear spectral decomposition and regression methods are powerful tools for extracting quantitative and qualitative information about the individual components within a complex matrix. nih.gov

Non-Linear Spectral Decomposition techniques aim to resolve the spectra of a mixture into the contributions of its individual pure components. cnrs.fr Unlike linear models, non-linear methods can account for complex interactions between components, such as shifts in spectral peaks due to changes in the chemical environment. These methods often employ algorithms to identify the underlying spectral patterns of the pure components without prior knowledge of their individual spectra.

Regression Methods , such as Principal Component Regression (PCR) and Partial Least Squares (PLS) regression, are widely used for quantitative analysis of mixture components from their spectra. nih.gov These methods are particularly useful when there is a high degree of correlation between the spectral variables. Advanced non-linear regression methods can model more complex relationships between the spectra and the concentrations of the components, potentially offering improved accuracy and robustness. For instance, methods like Bayesian additive regression trees and support vector regression can handle non-linearities and complex interactions within the data. nih.gov

The application of these advanced chemometric techniques to the analysis of mixtures containing this compound would enable its identification and quantification even in the presence of interfering substances. For example, in an industrial setting, these methods could be used to monitor the concentration of this compound in a reaction mixture in real-time using spectroscopic techniques like infrared or Raman spectroscopy.

While specific applications of these methods to this compound are not documented, the following table outlines some of these advanced techniques and their potential applications.

Table 3: Advanced Methods for Complex Mixture Analysis

| Method | Description | Potential Application for this compound |

| Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) | A spectral decomposition technique that resolves mixture spectra into pure component spectra and concentration profiles. | Resolving the vibrational spectrum of this compound from a mixture of reactants and byproducts. |

| Independent Component Analysis (ICA) | A statistical method for separating a multivariate signal into additive subcomponents. | Isolating the spectral signature of this compound in a complex biological or environmental sample. |

| Support Vector Regression (SVR) | A supervised learning model that uses a non-linear kernel to perform regression analysis. | Building a predictive model for the concentration of this compound in a complex matrix based on its spectroscopic data. |

| Weighted-Quantile Sum (WQS) Regression | A method that creates an empirically weighted index to assess the overall effect of a mixture. nih.gov | Evaluating the combined effect of a mixture of chemicals, including this compound, on a particular outcome. nih.gov |

The use of these advanced analytical methods is essential for the accurate and reliable characterization of this compound in complex real-world samples.

Computational and Theoretical Studies on 2 Methoxybutanamide

In Silico Modeling of 2-Methoxybutanamide Interactions with Chemical Targets (Theoretical)Specific in silico modeling of this compound with chemical targets has not been a subject of research.

Binding Energy Predictions and Interaction Analysis (Theoretical)

Theoretical binding energy calculations are crucial for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These predictions are fundamental in structure-based drug design. The binding energy (ΔG_bind) quantifies the affinity between a ligand and its receptor; a more negative value indicates a stronger, more stable interaction.

Computational methods like molecular mechanics and quantum mechanics are employed to estimate these energies. A common approach is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, which calculates the binding free energy of a protein-ligand complex. ontosight.ai This involves computing the energies of the complex, the isolated protein, and the isolated ligand. ontosight.ai

The interaction between a ligand and a receptor is a composite of several forces, including:

Van der Waals Interactions: Weak, short-range forces arising from temporary fluctuations in electron density.

Electrostatic Interactions: Attractions or repulsions between charged or polar groups.

Hydrogen Bonds: A specific type of electrostatic interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The amide and methoxy (B1213986) groups of this compound are potential hydrogen bond donors and acceptors.

Solvation Effects: The energy changes associated with the desolvation of the ligand and the receptor's binding site upon complex formation.

While no specific binding energy studies for this compound were found in the reviewed literature, theoretical models can be applied. For a hypothetical interaction with an enzyme, computational docking would first predict the most likely binding pose. Subsequently, methods like MM/PBSA would be used to estimate the binding free energy. An analysis of the binding pose would reveal key interacting residues and the nature of the forces involved, such as hydrogen bonds between the amide moiety of this compound and amino acid side chains in the receptor's active site.

Table 1: Illustrative Theoretical Binding Energy Components for a Hypothetical Ligand-Protein Complex

| Energy Component | Description | Illustrative Energy (kcal/mol) |

| ΔE_vdw | Van der Waals energy | -45.5 |

| ΔE_elec | Electrostatic energy | -20.1 |

| ΔG_polar | Polar solvation energy | +30.8 |

| ΔG_nonpolar | Nonpolar solvation energy | -4.2 |

| ΔG_bind | Total Binding Free Energy | -39.0 |

Note: This table is illustrative and does not represent actual data for this compound. The values are representative of typical outputs from MM/PBSA calculations for a small molecule inhibitor.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Analogues (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are built by developing a mathematical equation that relates numerical descriptors of the molecules (independent variables) to an observed activity or property (dependent variable). europa.euresearchgate.net

For a series of this compound analogues, a QSAR/QSPR study would involve the following steps:

Data Set Compilation: A collection of structurally related compounds with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) or a specific property (e.g., solubility, partition coefficient). nih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecular structure, such as topological, electronic, and steric features. researchgate.net

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to select the most relevant descriptors and build a predictive model. researchgate.net

Validation: The model's robustness and predictive power are rigorously tested using internal and external validation techniques.

While no specific QSAR/QSPR models for this compound analogues were identified, studies on related aliphatic amides and amines demonstrate the utility of this approach. nih.govresearchgate.net For instance, a QSAR model for a series of amide-containing fatty acid hydrolase inhibitors might reveal that lipophilicity and the presence of specific hydrogen bond acceptors are key to high potency. nih.gov Similarly, a QSPR model for short-chain amides could predict properties like boiling point or refractive index based on descriptors related to molecular weight and polarizability. europa.eu

Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for Amide Analogues

| Descriptor Type | Example Descriptor | Potential Influence on Activity/Property |

| Topological | Wiener Index | Relates to molecular branching and size. |

| Electronic | Dipole Moment | Influences solubility and electrostatic interactions. |

| Constitutional | Molecular Weight | Basic property affecting size and transport. |

| Quantum-Chemical | HOMO/LUMO Energies | Relates to chemical reactivity and charge transfer. researchgate.net |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Crucial for membrane permeability and binding. nih.gov |

Note: This table provides examples of descriptor types that would be considered in building a QSAR/QSPR model for analogues of this compound.

Reaction Pathway Energetics and Transition State Analysis of this compound Transformations

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, transition states (TS). tuengr.comresearchgate.net The transition state is the highest energy point along the reaction coordinate and represents the energy barrier (activation energy) that must be overcome for the reaction to proceed. nih.govacs.org

For this compound, several transformations could be studied computationally, with amide hydrolysis being a classic example. The base-catalyzed hydrolysis of amides is believed to proceed through a multi-step mechanism:

Nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon. nih.gov

Formation of a tetrahedral anionic intermediate. nih.govresearchgate.net

Decomposition of this intermediate to form a carboxylate anion and an amine. nih.gov

Table 3: Illustrative Energetics for a Hypothetical Two-Step Amide Reaction Pathway

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Amide + Nucleophile | 0.0 |

| TS1 | First Transition State | +21.5 |

| Intermediate | Tetrahedral Intermediate | +15.3 |

| TS2 | Second Transition State | +18.7 |

| Products | Carboxylate + Amine | -12.4 |

Note: This table is a hypothetical representation of a reaction energy profile calculated using computational methods. It does not represent specific data for this compound.

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Site Identification

Molecular Electrostatic Potential (MESP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.de The MESP is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. uni-muenchen.de

Red regions (negative potential) are electron-rich and are susceptible to electrophilic attack (attack by electron-seeking species).

Blue regions (positive potential) are electron-poor and are susceptible to nucleophilic attack (attack by nucleus-seeking, electron-rich species).

Green/Yellow regions represent neutral or weakly polar areas.

For this compound, an MESP analysis would provide clear insights into its reactive sites. The carbonyl oxygen of the amide group is expected to be a region of high negative potential (red), making it the primary site for protonation in acid-catalyzed reactions and a strong hydrogen bond acceptor. pcbiochemres.com Conversely, the carbonyl carbon would show a positive potential (blue), identifying it as the site for nucleophilic attack, for instance, by a hydroxide ion during hydrolysis. uni-muenchen.depcbiochemres.com The amide hydrogen would also appear as an electron-poor region, highlighting its potential as a hydrogen bond donor.

MESP analysis is particularly useful in understanding the behavior of molecules with multiple functional groups. In N-methoxyamides, for example, MESP can help rationalize reactivity and guide the design of new synthetic methods. scilit.comnih.gov By calculating the MESP surface of this compound, chemists can make informed predictions about its intermolecular interactions and chemical reactivity without the need for initial experiments.

Applications and Derivatization Strategies for 2 Methoxybutanamide in Advanced Chemical Synthesis

2-Methoxybutanamide as a Chiral Building Block in the Synthesis of Complex Organic Molecules

The value of chiral building blocks lies in their ability to provide a starting point for the synthesis of enantiomerically pure complex molecules, which is crucial in fields like pharmaceuticals and materials science. nih.gov The pharmaceutical industry, in particular, has a significant demand for single-enantiomer drugs to improve efficacy and reduce side effects, driving research into the synthesis and application of chiral intermediates. nih.gov

While direct applications of this compound are not extensively documented, the utility of its structural core is evident in the synthesis of related complex molecules. For instance, a structurally similar compound, (2S, 3S)-2-[(tert-butoxycarbonyl)amino]-3-methoxybutanoic acid, serves as a key intermediate in the structure-based design of highly potent and selective β-secretase (BACE1) inhibitors. nih.gov These inhibitors are a major therapeutic target for Alzheimer's disease. nih.gov The synthesis involves the O-methylation of a hydroxybutanoate precursor, followed by hydrolysis to yield the methoxybutanoic acid derivative, which is then incorporated into the final inhibitor structure. nih.gov This demonstrates how the methoxybutane framework can be a crucial component in the assembly of sophisticated, biologically active molecules.

The general strategy involves using small, readily available chiral molecules from the "chiral pool" to construct larger, more complex targets, thereby transferring the initial stereochemistry into the final product. nih.gov this compound fits the profile of such a building block, offering a chiral center and functional handles for further chemical modification.

Utilization in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products, pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgrsc.orgopenmedicinalchemistryjournal.com Consequently, the development of efficient synthetic methods for these compounds is a central goal in organic chemistry. frontiersin.orgrsc.org

This compound possesses the necessary functional groups to serve as a precursor for various heterocyclic systems. The amide functionality, containing a nitrogen atom, can act as an intrinsic nucleophile or be transformed into other nitrogen-containing groups to facilitate cyclization reactions. Strategies for forming N-heterocycles often involve intramolecular reactions where a nitrogen atom attacks an electrophilic center within the same molecule to form a ring.

Potential synthetic pathways originating from this compound could include:

Synthesis of Dihydropyrimidines: The amide group could potentially participate in multicomponent reactions like the Biginelli reaction, which is used to produce dihydropyrimidines, a class of compounds with significant pharmacological importance. mdpi.com

Formation of Lactams: Through appropriate activation and intramolecular cyclization, the amide nitrogen could be involved in the formation of various lactam-containing rings.

Precursor to Substituted Pyrrolidines or Piperidines: Reduction of the amide to an amine, followed by functionalization of the carbon backbone and subsequent intramolecular cyclization, could provide access to saturated nitrogen-containing heterocycles, which are valuable synthons for pharmacologically active substances. nih.gov

The development of metal-catalyzed and enzymatic methods for N-amidation and cyclization further broadens the potential for incorporating structures like this compound into diverse heterocyclic frameworks. mdpi.com

Preparation of this compound-Based Precursors for Functional Materials Development

The functional groups of this compound make it an interesting candidate for the development of precursors for functional materials. The amide group's ability to form strong hydrogen bonds and the polarity introduced by the methoxy (B1213986) group can impart specific properties to a polymer backbone.

A structurally related compound, 3-methoxybutyric acid amide, has been computationally modeled as a potential hydrogen-bonding monomer. vulcanchem.com Its incorporation into polyamides like nylon-6,6 was predicted to enhance mechanical properties such as tensile strength. vulcanchem.com By analogy, this compound could be explored as a co-monomer in polymerization reactions. Its integration into polymer chains could influence properties such as:

Thermal Stability: The introduction of the methoxy group and the amide linkage can alter the thermal decomposition profile of the material. vulcanchem.com

Mechanical Strength: Hydrogen bonding between amide groups on different polymer chains can increase the material's tensile strength and rigidity.

Solubility and Polarity: The methoxy group can modify the polymer's polarity, affecting its solubility in different solvents and its interaction with other materials.

These modified polymers could find applications in advanced textiles, engineering plastics, or biomedical materials where specific physical properties are required.

Role of this compound Derivatives in Catalysis and Asymmetric Induction

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, where a small amount of a chiral catalyst creates a large quantity of a chiral product. nih.gov Chiral molecules, particularly amino alcohols and amines, are frequently used as ligands for metal catalysts or as organocatalysts themselves. sigmaaldrich.com

Derivatives of this compound could be designed to act as chiral ligands or auxiliaries in asymmetric synthesis. The inherent chirality of the molecule is key to inducing stereoselectivity in a chemical reaction. nih.gov

Potential Derivatization Strategies for Catalysis:

| Derivative Type | Synthetic Transformation | Potential Catalytic Application |

| Chiral Amino Alcohol | Reduction of the amide group to an amine. | Ligand for asymmetric reductions, additions, or alkylations. |

| Chiral Phosphine Ligand | Conversion of the methoxy group to a hydroxyl, followed by attachment of a diphenylphosphine (B32561) moiety. | Ligand for transition metal-catalyzed cross-coupling or hydrogenation reactions. |

| Chiral Oxazoline | Transformation of the amide into a nitrile, followed by reaction with a chiral amino alcohol. | Component of widely used BOX or PyBOX ligands for various asymmetric transformations. |

The principle of asymmetric induction relies on the transfer of chirality from the catalyst to the substrate during the reaction's transition state. By creating a well-defined chiral environment around the catalytic center, ligands derived from this compound could control the facial selectivity of an attack on a prochiral substrate, leading to the preferential formation of one enantiomer. nih.gov

Development of this compound-Derived Analytical Reagents

The determination of enantiomeric purity is a critical step in asymmetric synthesis and pharmaceutical development. One common method involves the use of chiral derivatizing agents (CDAs). A CDA reacts with a racemic or enantiomerically enriched mixture to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard analytical techniques like NMR spectroscopy or HPLC. nih.gov

This compound can be envisioned as a scaffold for novel CDAs. For example, by converting the amide to a carboxylic acid and then to an acid chloride, a reagent analogous to Mosher's acid chloride could be created. This 2-methoxybutanoyl chloride could be used to derivatize racemic alcohols or amines. The resulting diastereomeric amides or esters would exhibit distinct signals in ¹H or ¹⁹F NMR spectra (if a fluorine tag is incorporated), allowing for the calculation of the enantiomeric excess (ee) of the original analyte. nih.gov

The development of such reagents is essential for quality control and process optimization in the synthesis of chiral molecules. sigmaaldrich.com

Strategic Incorporation of this compound Moieties into Agrochemical Intermediates

The agrochemical industry relies heavily on synthetic organic chemistry to develop new and effective herbicides, insecticides, and fungicides. Many of these active ingredients are complex organic molecules, often containing nitrogen heterocycles and chiral centers. frontiersin.orgopenmedicinalchemistryjournal.com

The strategic incorporation of a chiral fragment like this compound into a potential agrochemical can be a tactic to optimize its biological activity and physicochemical properties. The chirality can lead to stereospecific interactions with biological targets, such as enzymes or receptors in the pest, potentially increasing potency and selectivity while reducing off-target effects on other organisms.

The methoxy and amide groups can influence properties critical for an agrochemical's performance, including:

Solubility: Affecting how the compound is formulated and its uptake by the target weed or pest.

Systemicity: Influencing the compound's ability to be transported within a plant.

Environmental Persistence: Modifying the rate of degradation in soil and water.

As the search for novel agrochemicals continues, chiral building blocks like this compound represent valuable starting points for creating diverse libraries of compounds for biological screening.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Methoxybutanamide

Advanced Spectrophotometric and Spectrofluorimetric Approaches for 2-Methoxybutanamide Analysis

Spectrophotometry and spectrofluorimetry are analytical techniques based on the absorption and emission of light by a substance, respectively. While these methods can be simple, rapid, and cost-effective, their direct application to this compound is challenging due to its molecular structure. researchgate.net

The compound lacks a significant chromophore (a part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region), which would limit the sensitivity and selectivity of direct UV-Visible spectrophotometry. scholarsresearchlibrary.com Similarly, it does not possess a native fluorophore, precluding direct analysis by spectrofluorimetry.

To utilize these techniques, a derivatization strategy would be necessary. This involves reacting this compound with a reagent to introduce a chromophore or fluorophore into the molecule. For instance, a derivatizing agent that specifically reacts with the amide group could be employed to yield a colored or fluorescent product. The concentration of this product, which is proportional to the original concentration of this compound, can then be measured. researchgate.netnih.gov However, no specific spectrophotometric or spectrofluorimetric methods for this compound have been detailed in the available scientific literature.

Electrochemical Sensors for Selective Detection of this compound

Electrochemical sensors are devices that convert a chemical signal into an electrical signal, offering high sensitivity, portability, and often low cost. mdpi.comrsc.org These sensors typically consist of a recognition element that selectively interacts with the analyte and a transducer that converts this interaction into a measurable electrical signal (e.g., current, potential, or impedance). mcmaster.ca

The development of an electrochemical sensor for this compound would require identifying a suitable recognition element. This could be an enzyme that specifically metabolizes the amide or an electrode surface chemically modified to selectively bind the molecule. Nanomaterials are often incorporated into sensor design to enhance sensitivity and selectivity. mcmaster.camdpi.com

Currently, there is no information in the published literature describing the development or application of an electrochemical sensor specifically for the detection of this compound. The compound is not electroactive in the typical potential range, meaning a direct electrochemical detection approach is not feasible without a specific catalytic or recognition-based sensor system.

Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis and Mechanistic Studies of Chemical Degradation Products

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable tools for modern pharmaceutical analysis. americanpharmaceuticalreview.com They are exceptionally well-suited for trace analysis and for the identification and structural elucidation of unknown compounds, such as degradation products. americanpharmaceuticalreview.comnih.gov The analysis of impurities and degradation products is a critical part of pharmaceutical development to ensure product safety. americanpharmaceuticalreview.com

In an LC-MS/MS system, the LC first separates the components of a complex mixture. The eluent then enters the mass spectrometer, where the molecules are ionized. In the tandem MS part, a specific ion (the precursor ion, e.g., the molecular ion of a potential degradation product) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This process provides a wealth of structural information that can be used to identify the compound. nih.govinformaticsjournals.co.in